(2S)-2-(2-Fluorophenyl)propan-1-ol
Description
(2S)-2-(2-Fluorophenyl)propan-1-ol (IUPAC name: this compound) is a chiral secondary alcohol with the molecular formula C₉H₁₁FO (molecular weight: 154.18 g/mol). The compound is synthesized via a six-step process starting from 4-bromo-2-fluorobiphenyl, involving sequential functional group transformations to achieve the desired stereochemistry and fluorophenyl substitution .
Properties
IUPAC Name |
(2S)-2-(2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYDGZUYQPLGO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2S)-2-(2-Fluorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2S)-2-(2-Fluorophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized by reducing (2S)-2-(2-Fluorophenyl)propan-1-one.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: (2S)-2-(2-Fluorophenyl)propan-1-one.
Reduction: this compound.
Substitution: (2S)-2-(2-Fluorophenyl)propyl chloride or (2S)-2-(2-Fluorophenyl)propyl bromide.
Scientific Research Applications
(2S)-2-(2-Fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with specific therapeutic effects.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom in the compound can influence its binding affinity and selectivity for specific molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The 2-fluorophenyl group in the target compound balances lipophilicity and electronic effects, favoring interactions with hydrophobic enzyme pockets . In contrast, the bis(4-fluorophenyl) analog () may exhibit enhanced lipophilicity but reduced stereochemical selectivity.
Stereochemical Complexity :
- The (2S)-configuration is critical for the target compound’s role in enantioselective flurbiprofen synthesis . Compounds like (2R,S)-indolyl derivatives () lack stereochemical specificity, which may reduce binding affinity.
Synthetic Accessibility: The target compound’s six-step synthesis is more complex than simpler propanol derivatives (e.g., alkylamino variants in ), reflecting the challenges of fluorophenyl functionalization and stereocontrol.
Pharmacological and Functional Comparisons
- Anti-Inflammatory Potential: Derivatives of the target compound are linked to flurbiprofen, suggesting anti-inflammatory and neuroprotective applications . The naphthyl-substituted analog () shares structural motifs with naproxen, another NSAID, but its activity remains uncharacterized.
- Receptor Binding: The indolyl-methoxyphenoxy derivative () demonstrates β-adrenoceptor affinity and antiarrhythmic activity, highlighting how aromatic substituents (e.g., indole vs. fluorophenyl) dictate target selectivity.
- Therrapeutic Scope: Fluorophenyl-propanol hybrids (e.g., ) are understudied but may serve as scaffolds for CNS-targeted drugs due to fluorine’s blood-brain barrier permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
